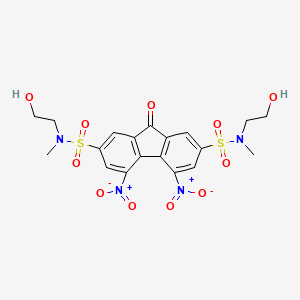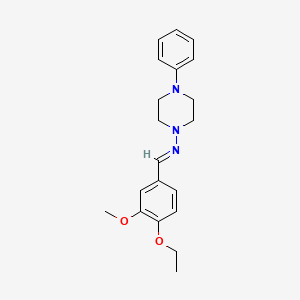
1,1,2-Trimethylcyclopropane
Vue d'ensemble
Description
1,1,2-Trimethylcyclopropane is an organic compound with the molecular formula C₆H₁₂. It is a derivative of cyclopropane, characterized by the presence of three methyl groups attached to the cyclopropane ring. This compound is of interest due to its unique structural features and reactivity, making it a subject of study in various fields of chemistry.
Méthodes De Préparation
1,1,2-Trimethylcyclopropane can be synthesized through several methods. One notable method involves the decomposition of 3,5,5-trimethylpyrazoline using Kizhner’s procedure, which yields this compound in a 41.7% yield . This process does not require the application of pressure. Additionally, the compound can be cleaved in the presence of platinized carbon and hydrogen at 50°C, resulting in the formation of 2,2-dimethylbutane .
Analyse Des Réactions Chimiques
1,1,2-Trimethylcyclopropane undergoes various chemical reactions, including:
Hydrogenolysis: In the presence of platinized carbon and hydrogen, this compound is completely cleaved to form 2,2-dimethylbutane.
Ring-Opening Reactions: When treated with fluorosulfonic acid, the compound opens exclusively between the C1 and C3 bonds. This reaction is of particular interest due to its stereospecific nature and the formation of branched cations.
Common reagents used in these reactions include platinized carbon, hydrogen, and fluorosulfonic acid. The major products formed from these reactions are typically open-chain compounds with varying degrees of substitution.
Applications De Recherche Scientifique
1,1,2-Trimethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stereochemistry of cyclopropane derivatives. Its reactions with electrophiles provide insights into the mechanisms of ring-opening reactions.
Biology and Medicine: While specific applications in biology and medicine are less documented, cyclopropane derivatives are generally studied for their potential biological activities and interactions with biomolecules.
Industry: The compound’s reactivity makes it useful in the synthesis of more complex organic molecules, which can be applied in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,2-trimethylcyclopropane primarily involves the cleavage of the cyclopropane ring. This process is facilitated by electrophilic attack, leading to the formation of open-chain products. The molecular targets and pathways involved in these reactions include the carbon-carbon bonds within the cyclopropane ring, which are susceptible to cleavage by electrophiles such as fluorosulfonic acid .
Comparaison Avec Des Composés Similaires
1,1,2-Trimethylcyclopropane can be compared to other cyclopropane derivatives, such as:
1,2-Dimethylcyclopropane: This compound also undergoes ring-opening reactions but forms different cationic intermediates compared to this compound.
Cyclopropane: The parent compound, cyclopropane, is less substituted and exhibits different reactivity patterns due to the absence of methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of products formed during chemical reactions.
Propriétés
IUPAC Name |
1,1,2-trimethylcyclopropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-5-4-6(5,2)3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIIJPAVISPOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871056 | |
| Record name | 1,1,2-Trimethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4127-45-1 | |
| Record name | 1,1,2-Trimethylcyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004127451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Trimethylcyclopropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,2-Trimethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-TRIMETHYLCYCLOPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VEB988ZEP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992196.png)

![2,5-dimethyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide](/img/structure/B11992208.png)
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11992209.png)
![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11992219.png)


![3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide](/img/structure/B11992238.png)
![N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11992245.png)



